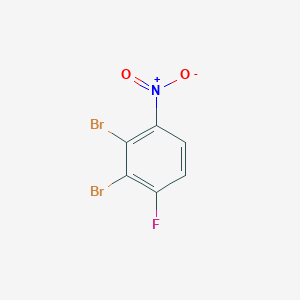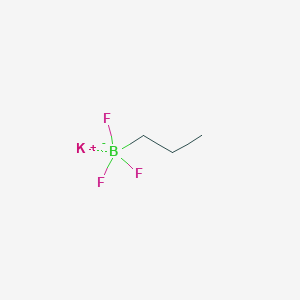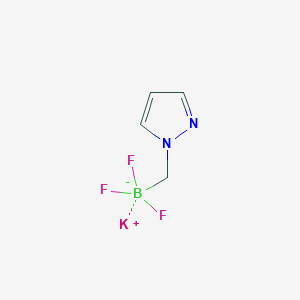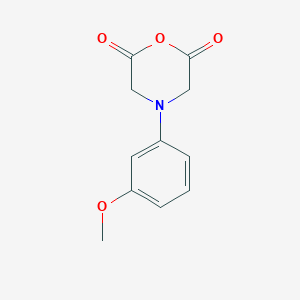
1,2-Dibromo-3-fluoro-6-nitrobenzene
Overview
Description
1,2-Dibromo-3-fluoro-6-nitrobenzene is a halogenated aromatic compound with the molecular formula C6H2Br2FNO2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 1,2-Dibromo-3-fluoro-6-nitrobenzene typically involves multiple steps, including halogenation and nitration reactions. One common method involves the bromination of fluorobenzene followed by nitration. The reaction conditions often include the use of solvents like dichloromethane and reagents such as trifluoroacetic acid and trifluoroacetic anhydride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Dibromo-3-fluoro-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro and fluorine groups can be replaced by other nucleophiles in the presence of bases like potassium carbonate.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in acidic conditions.
Oxidation Reactions: While specific oxidation reactions for this compound are less common, the bromine and fluorine substituents can influence the reactivity of the benzene ring towards oxidizing agents.
Scientific Research Applications
1,2-Dibromo-3-fluoro-6-nitrobenzene is valuable in scientific research due to its unique properties:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3-fluoro-6-nitrobenzene in chemical reactions involves the electrophilic aromatic substitution mechanism. The presence of electron-withdrawing groups like nitro and halogens makes the benzene ring more susceptible to nucleophilic attack. The nitro group, in particular, is a strong electron-withdrawing group that can stabilize the transition state during substitution reactions .
Comparison with Similar Compounds
1,2-Dibromo-3-fluoro-6-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
1,3-Dibromo-5-fluoro-2-nitrobenzene: Similar in structure but with different positions of substituents, affecting its reactivity and applications.
1,4-Dibromo-2-fluoro-5-nitrobenzene: Another isomer with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific arrangement of substituents, which influences its reactivity and makes it suitable for particular applications in research and industry.
Properties
IUPAC Name |
2,3-dibromo-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYIYTAUTPJWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine](/img/structure/B1401165.png)
![2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1401166.png)
![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1401167.png)

![3-[4-(Methylsulfanyl)phenoxy]azetidine](/img/structure/B1401169.png)
![Potassium trifluoro[(4-fluorophenyl)methyl]boranuide](/img/structure/B1401171.png)


![1-[3-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B1401176.png)


